3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-32-2) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₂₂H₁₉N₃O₂ and a molecular weight of 357.405 g/mol. It features a carboxylic acid group at position 4, a 4-methylbenzyl substituent at position 1, a phenyl group at position 6, and a methyl group at position 3 . This compound is synthesized via microwave-assisted multi-component cyclization followed by ester hydrolysis, a method commonly used for pyrazolo[3,4-b]pyridine derivatives . Its purity and structural characterization are well-documented, with availability for research purposes .
Properties
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-8-10-16(11-9-14)13-25-21-20(15(2)24-25)18(22(26)27)12-19(23-21)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLHACUVGKBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. The structure of this compound includes a pyrazole ring, a carboxylic acid group, and various aromatic substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O2, with a molecular weight of approximately 357.41 g/mol. The compound's structure is characterized by:
- Pyrazolo[3,4-b]pyridine core : A bicyclic structure that contributes to its biological activity.
- Carboxylic acid functionality : Potentially involved in interactions with biological targets.
- Substituents : Methyl and phenyl groups that may influence lipophilicity and receptor binding.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively. This suggests potential for targeting cell cycle regulation in cancer therapy .
PPARα Activation
The compound has been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism:
- Structure-Activity Relationship : The ligand-binding domain (LBD) interactions reveal that the unique side chains of this compound allow for subtype selectivity compared to traditional PPARα agonists like fibrates .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity | IC50 Value | Reference |
|---|---|---|---|
| This compound | CDK2 Inhibition | 0.36 µM | |
| This compound | CDK9 Inhibition | 1.8 µM | |
| Pyrazole Derivative X | Antimicrobial Activity | N/A |
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their therapeutic potential:
- Study on PPARα Activation :
- Anticancer Efficacy :
Scientific Research Applications
3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 357.4 g/mol . It features a pyrazolo[3,4-b]pyridine core with substituents that influence its chemical properties, including a carboxylic acid group at the 4-position, and methyl and phenyl groups on the pyrazole ring.
Chemical Identification
- CAS Number : 1011397-32-2
- Molecular Formula :
- Molecular Weight : 357.4 g/mol
- IUPAC Name : 3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- InChI : InChI=1S/C22H19N3O2/c1-14-8-10-16(11-9-14)13-25-21-20(15(2)24-25)18(22(26)27)12-19(23-21)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,26,27)
- SMILES : CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
Applications
While the specific applications of this compound are diverse, the search results do not provide detailed case studies or comprehensive data. However, the general properties and potential applications based on the compound class can be inferred.
- Research Chemical: It is a chemical that is useful for research purposes.
- Biological Activities: Compounds containing pyrazolo[3,4-b]pyridine structures have been studied for various biological activities.
- Derivatives for Biological Activities: The chemical reactivity of this compound can lead to the formation of various derivatives that may exhibit altered biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibit diverse pharmacological activities, influenced by substituent variations. Below is a detailed comparison with key analogs:
Structural Modifications and Physicochemical Properties
Key Observations :
- Substituent Effects: Position 1: The 4-methylbenzyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl (logP 4.82 in Y504-8583) . Position 6: Phenyl groups (target compound) vs. furan-2-yl (compound 17) or cyclopropyl (compound 10) alter electron density and hydrogen-bonding capacity, influencing solubility and receptor interactions .
- Physicochemical Properties: The target compound's molecular weight (357.4 g/mol) is within the acceptable range for oral bioavailability (<500 g/mol). Analogs with furan or phenoxybenzyl groups exceed 400 g/mol, which may limit membrane permeability .
PPAR Activation (Dyslipidemia Management)
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, such as compound 3 (structure unspecified in evidence), demonstrate potent peroxisome proliferator-activated receptor (PPAR) activation, with efficacy comparable to fenofibrate in reducing plasma triglycerides .
β-Lactamase Inhibition
Derivatives with 6-benzoic acid replacements (e.g., compounds 1–9 from ) were evaluated as OXA-48 β-lactamase inhibitors. The target compound's 6-phenyl group may reduce inhibitory potency compared to analogs with electron-withdrawing substituents (e.g., nitro or halogens) at position 6 .
Anticoagulant Activity
Apixaban, a tetrahydro-pyrazolo[3,4-c]pyridine analog, is a factor Xa inhibitor . While the target compound lacks the tetrahydro ring and specific amide substituents of apixaban, its carboxylic acid group could facilitate interactions with serine proteases, warranting further investigation.
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves cyclocondensation of 5-amino-3-methylpyrazole derivatives with aromatic aldehydes and pyruvic acid. For example, analogous pyrazolo[3,4-b]pyridine-4-carboxylic acids are synthesized via a one-pot reaction under acidic conditions, followed by hydrolysis of ester intermediates to yield the carboxylic acid moiety. Purification methods include recrystallization or chromatography . Modifications to the benzyl or phenyl substituents can be introduced by varying the aldehyde or ketone precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis (CHN) : Ensures purity and stoichiometric consistency .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
Q. How are solubility challenges addressed in aqueous biological assays?
The carboxylic acid group allows salt formation (e.g., sodium or ammonium salts) at neutral/basic pH. Dimethyl sulfoxide (DMSO) is often used as a co-solvent (<1% v/v) to enhance solubility while minimizing cytotoxicity .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and stability?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry and calculates:
Q. What strategies resolve crystallographic disorder in the pyrazolo[3,4-b]pyridine core?
Q. How do substituent variations at the 1- and 6-positions modulate kinase inhibitory activity?
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance ATP-binding pocket interactions.
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl) improve selectivity by occupying hydrophobic regions. Comparative SAR studies using kinase inhibition assays (IC50) and molecular docking are critical .
Q. How can tautomeric forms of the pyrazolo[3,4-b]pyridine system be validated experimentally?
Q. What methodologies analyze hydrogen bonding patterns in the crystal structure?
Q. How are data contradictions in biological activity resolved across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
